molecular formula C20H18N4O4 B11402602 N-[2-[5-(furan-2-carbonylamino)-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide

N-[2-[5-(furan-2-carbonylamino)-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide

Cat. No.: B11402602
M. Wt: 378.4 g/mol
InChI Key: DXUVYXAVOLLDCZ-UHFFFAOYSA-N
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Description

N-(2-{2-[(FURAN-2-YL)FORMAMIDO]ETHYL}-1-METHYL-1H-1,3-BENZODIAZOL-5-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole core linked to a furan ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(FURAN-2-YL)FORMAMIDO]ETHYL}-1-METHYL-1H-1,3-BENZODIAZOL-5-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Furan Ring: The furan ring is introduced through a formylation reaction, where furan-2-carboxylic acid is reacted with the benzodiazole intermediate.

    Linking the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, often using ethyl halides under basic conditions.

    Final Coupling: The final step involves coupling the formamido group to the ethyl chain, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

N-(2-{2-[(FURAN-2-YL)FORMAMIDO]ETHYL}-1-METHYL-1H-1,3-BENZODIAZOL-5-YL)FURAN-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-{2-[(FURAN-2-YL)FORMAMIDO]ETHYL}-1-METHYL-1H-1,3-BENZODIAZOL-5-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The furan ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Pathways involved include inhibition of enzyme activity or interference with DNA replication in bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring but has an indole core instead of benzodiazole.

    N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a furan ring and a hydrazide group, differing in the core structure.

Uniqueness

N-(2-{2-[(FURAN-2-YL)FORMAMIDO]ETHYL}-1-METHYL-1H-1,3-BENZODIAZOL-5-YL)FURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole core and a furan ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

N-[2-[5-(furan-2-carbonylamino)-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N4O4/c1-24-15-7-6-13(22-20(26)17-5-3-11-28-17)12-14(15)23-18(24)8-9-21-19(25)16-4-2-10-27-16/h2-7,10-12H,8-9H2,1H3,(H,21,25)(H,22,26)

InChI Key

DXUVYXAVOLLDCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N=C1CCNC(=O)C4=CC=CO4

Origin of Product

United States

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